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Compound of Interest

Compound Name: Olsalazine-13C6

Cat. No.: B12388789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Olsalazine-13C6 is the isotopically labeled form of olsalazine, a prodrug used in the

management of inflammatory bowel disease (IBD), particularly ulcerative colitis. This stable

isotope-labeled compound serves as an invaluable internal standard for the quantitative

analysis of olsalazine in biological matrices and pharmaceutical formulations by mass

spectrometry-based methods. Its use ensures high accuracy and precision in pharmacokinetic

and quality control studies. This guide provides a comprehensive overview of Olsalazine-
13C6, including its chemical properties, a general synthetic strategy, its mechanism of action,

and detailed experimental protocols for its quantification.

Chemical and Physical Properties
Olsalazine-13C6 is structurally identical to olsalazine, with the exception of six carbon atoms in

one of the salicylic acid rings being replaced by the heavy isotope, carbon-13. This substitution

results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in

mass spectrometric analysis.
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Property Value Reference

Formal Name

(E)-5-((3-carboxy-4-

hydroxyphenyl)diazenyl)-2-

hydroxybenzoic-1,2,3,4,5,6-

¹³C₆ acid

[1]

Chemical Formula C₈[¹³C]₆H₁₀N₂O₆ [1]

Molecular Weight 308.2 g/mol [1]

Appearance Yellow crystalline powder [2]

Solubility
Soluble in DMSO and

methanol. Soluble in water.
[1][2]

Melting Point 240°C (with decomposition) [2]

Synthesis of Olsalazine-13C6: A Conceptual
Overview
A specific, detailed protocol for the synthesis of Olsalazine-13C6 is not readily available in the

public domain. However, its synthesis would conceptually follow the established methods for

preparing olsalazine, utilizing a ¹³C₆-labeled precursor. The general approach involves the

diazotization of an amino-salicylic acid derivative followed by a coupling reaction.

A plausible synthetic route would involve:

Preparation of ¹³C₆-labeled Salicylic Acid Derivative: The synthesis would begin with a

commercially available, stable isotope-labeled starting material, such as ¹³C₆-phenol or a

similarly labeled benzene derivative. Through a series of organic reactions (e.g., Kolbe-

Schmitt reaction), this would be converted to a ¹³C₆-labeled 5-aminosalicylic acid (5-ASA) or

a protected derivative.

Diazotization: The ¹³C₆-labeled 5-aminosalicylic acid would then be treated with a diazotizing

agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.
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Azo Coupling: The resulting diazonium salt would be reacted with a second molecule of 5-

aminosalicylic acid (either labeled or unlabeled) under controlled pH conditions to form the

azo bridge, yielding Olsalazine-13C6.

Purification: The final product would be purified using standard techniques such as

recrystallization or chromatography to ensure high purity for its use as an internal standard.

A general representation of the synthesis of unlabeled olsalazine is provided in the diagram

below.

Starting Material Diazotization Azo Coupling

5-Aminosalicylic Acid (5-ASA) Diazonium Salt IntermediateNaNO₂, HCl, 0°C Olsalazine

Coupling with another
5-ASA molecule

Click to download full resolution via product page

Caption: General synthetic scheme for Olsalazine.

Mechanism of Action and Signaling Pathway
Olsalazine itself is a pharmacologically inactive prodrug. Its therapeutic effect is mediated by its

active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA).[2] After oral administration,

olsalazine remains largely unabsorbed in the small intestine and travels to the colon.[2] There,

the azo bond is cleaved by bacterial azoreductases, releasing two molecules of 5-ASA.[2]

The anti-inflammatory effects of 5-ASA are exerted locally on the colonic mucosa. While the

exact mechanism is not fully elucidated, it is believed to involve multiple pathways:

Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the cyclooxygenase (COX) and

lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes,

which are key mediators of inflammation in IBD.

Scavenging of Reactive Oxygen Species: 5-ASA has antioxidant properties and can

scavenge free radicals, which are implicated in the tissue damage associated with ulcerative
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colitis.

Inhibition of NF-κB Signaling: 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-

κB), a transcription factor that plays a central role in the inflammatory response by

upregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion

molecules.
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Caption: Olsalazine's metabolic activation and mechanism of action.

Experimental Protocols for Quantification
The primary application of Olsalazine-13C6 is as an internal standard in quantitative analytical

methods. Below are detailed protocols for the analysis of olsalazine in different matrices.

Quantification of Olsalazine in Pharmaceutical
Formulations by HPLC
This method is suitable for determining the content of olsalazine in capsules.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Newcrom R1 column (or equivalent C18 column).

Reagents:

Acetonitrile (HPLC grade)

Sulfuric acid (H₂SO₄)

Deionized water

Chromatographic Conditions:

Parameter Condition

Column Newcrom R1, 2.1x100 mm, 3 µm, 100A

Mobile Phase Acetonitrile: 0.2% H₂SO₄ in water (50:50, v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 224 nm

| Injection Volume | 10 µL |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b12388789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Standard Preparation: Accurately weigh and dissolve an appropriate amount of olsalazine

reference standard in the mobile phase to prepare a stock solution. Prepare a series of

working standards by serial dilution.

Sample Preparation: For capsules, accurately weigh the contents of not fewer than 20

capsules and determine the average weight. Take a portion of the powdered capsule

contents equivalent to a known amount of olsalazine and dissolve it in the mobile phase.

Filter the solution through a 0.45 µm filter.

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Quantification: Calculate the concentration of olsalazine in the sample by comparing the

peak area with that of the standard.

Quantification of Olsalazine and its Metabolite
Mesalamine in Human Plasma by LC-MS/MS
This bioanalytical method is suitable for pharmacokinetic studies. Olsalazine-13C6 is used as

the internal standard.

Instrumentation:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an

electrospray ionization (ESI) source.

C18 analytical column (e.g., Kinetex XB-C18, 100x4.6 mm, 2.6 µm).

Reagents:

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12388789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deionized water

Olsalazine-13C6 (internal standard)

Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a known

concentration of Olsalazine-13C6.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Illustrative):

Parameter Condition

Column Kinetex XB-C18 (100x4.6 mm, 2.6 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile

Gradient
Optimized for separation of olsalazine and

mesalamine

Flow Rate 0.5 mL/min

Ionization Mode ESI Negative

| MRM Transitions | Olsalazine: m/z 301.1 → 154.0Olsalazine-13C6: m/z 307.1 →

160.0Mesalamine: m/z 152.0 → 108.0 |

Quantification: The concentration of olsalazine in the plasma samples is determined by

constructing a calibration curve of the peak area ratio of the analyte to the internal standard
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(Olsalazine-13C6) versus the concentration of the analyte.
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Caption: Bioanalytical workflow for Olsalazine quantification.

Quantitative Data Summary
Clinical Efficacy of Olsalazine in Ulcerative Colitis
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Study Dose Outcome Result p-value Reference

Randomized,

Placebo-

Controlled

Trial

0.75 g/day
Clinical

Improvement

29% of

patients
<0.05 [3]

1.5 g/day
Clinical

Improvement

27% of

patients
<0.05 [3]

3 g/day
Clinical

Improvement

50% of

patients
<0.05 [3]

Placebo
Clinical

Improvement

16% of

patients
- [3]

Field Study

Mean initial

dose: 2324

mg/day

Remission at

6 weeks

42% of

patients with

active

disease

N/A [4]

Mean dose at

6 months:

1325 mg/day

Remission at

6 months

91% of

patients with

active

disease

N/A [4]

Pharmacokinetic Parameters of Olsalazine and its
Metabolites
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Parameter Analyte Value Reference

Systemic

Bioavailability
Olsalazine

~2.4% of a 1.0 g oral

dose
[2]

Peak Serum

Concentration (Cmax)
Olsalazine

1.6 to 6.2 µmol/L

(after 1 g single dose)
[5]

5-ASA
0 to 4.3 µmol/L (after

1 g olsalazine dose)
[2]

N-acetyl-5-ASA

1.7 to 8.7 µmol/L

(after 1 g olsalazine

dose)

[2]

Time to Peak

Concentration (Tmax)
Olsalazine ~1 hour [5]

5-ASA 4 to 8 hours [2]

Half-life (t½) Olsalazine-O-sulfate 7 days [2]

Protein Binding Olsalazine >99% [5]

Olsalazine-O-sulfate >99% [2]

Conclusion
Olsalazine-13C6 is an essential tool for the accurate quantification of olsalazine in various

research and clinical settings. Its use as an internal standard in LC-MS/MS methods allows for

precise pharmacokinetic and bioequivalence studies, contributing to a better understanding of

the therapeutic effects of olsalazine in the treatment of ulcerative colitis. This guide has

provided a comprehensive technical overview of Olsalazine-13C6, from its fundamental

properties to its application in detailed analytical protocols, to support the work of researchers

and professionals in the field of drug development and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.caymanchem.com/product/33798/olsalazine-13c6
https://www.accessdata.fda.gov/drugsatfda_docs/label/2023/019715s033lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/2890550/
https://pubmed.ncbi.nlm.nih.gov/2890550/
https://pubmed.ncbi.nlm.nih.gov/2890550/
https://pubmed.ncbi.nlm.nih.gov/16795963/
https://pubmed.ncbi.nlm.nih.gov/16795963/
https://go.drugbank.com/spectra/nmr_one_d/4975
https://www.benchchem.com/product/b12388789#what-is-olsalazine-13c6
https://www.benchchem.com/product/b12388789#what-is-olsalazine-13c6
https://www.benchchem.com/product/b12388789#what-is-olsalazine-13c6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12388789?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

